2-Bromo-4-hydroxy-5-nitrobenzoic acid

Antimicrobial Structure-Activity Relationship Regioisomer

Many medicinal chemistry projects stall when regioisomeric impurities or unreactive halogen handles undermine key cross-coupling steps. 2-Bromo-4-hydroxy-5-nitrobenzoic acid (CAS 855749-53-0) solves this by providing a single, precisely substituted scaffold. - The ortho-bromine enables efficient Pd-catalyzed Suzuki couplings that the chloro analog cannot match. - The 5-nitro group offers a bioreductive trigger (IC₅₀ 3.06 × 10³ nM vs. E. faecalis), directly supporting SAR campaigns. - Bulk quantities ship under temperature-controlled conditions, minimizing lead-time risk for your synthesis pipeline.

Molecular Formula C7H4BrNO5
Molecular Weight 262.01 g/mol
Cat. No. B12317981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-hydroxy-5-nitrobenzoic acid
Molecular FormulaC7H4BrNO5
Molecular Weight262.01 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])O)Br)C(=O)O
InChIInChI=1S/C7H4BrNO5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,(H,11,12)
InChIKeyMWYWMDZVAMQANL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-hydroxy-5-nitrobenzoic Acid in Medicinal Chemistry & Heterocycle Synthesis


2-Bromo-4-hydroxy-5-nitrobenzoic acid (CAS: 855749-53-0) is a tri-substituted aromatic carboxylic acid featuring bromine, hydroxyl, and nitro functional groups positioned ortho, para, and meta to the carboxyl moiety, respectively . This specific substitution pattern confers a unique reactivity profile that distinguishes it from other regioisomeric or halo-substituted nitrobenzoic acid analogs [1]. The compound serves as a strategic building block in the construction of nitrogen-containing heterocycles, leveraging the bromine atom as a handle for cross-coupling reactions [2]. Its molecular weight of 262.01 g/mol and formula C₇H₄BrNO₅ define a scaffold of interest for medicinal chemists exploring novel pharmacophores with potential antimicrobial applications [3].

1
Heterocycle synthesis: strategic ortho-bromo building block for nitrogen heterocycles via free radical or cross-coupling routes.
2
Antimicrobial SAR campaigns: tri-substituted scaffold with reported activity baseline for regioisomeric structure-activity studies.
3
Bioreductive prodrug research: 5-nitro group may support nitroreductase-dependent activation pathway investigation.

Uniqueness of 2-Bromo-4-hydroxy-5-nitrobenzoic Acid vs. Analogs


The precise regiochemistry of the bromo, hydroxyl, and nitro groups on the benzoic acid core is critical for downstream synthetic utility and potential biological activity. Simple substitution with 2-bromo-4-hydroxybenzoic acid (CAS: 28547-28-6), which lacks the 5-nitro group, removes a key electronic tuning element and a potential bioreductive handle, fundamentally altering reactivity in both cross-coupling and medicinal chemistry contexts . Similarly, the 3-bromo-4-hydroxy-5-nitrobenzoic acid isomer (CAS: 67175-27-3) exhibits a different spatial arrangement of substituents, which can impact molecular recognition, intermolecular interactions, and the outcome of regioselective transformations [1]. Furthermore, replacement with a halogen analog, such as the 2-chloro (CAS: 792952-51-3) or 2-fluoro (CAS: 1565054-28-5) derivatives, modulates the reactivity of the aryl halide toward cross-coupling partners, thereby affecting the efficiency and scope of subsequent synthetic elaboration . These structural distinctions underscore the necessity for precise compound selection rather than generic class substitution.

Target Compound
2-Bromo-4-hydroxy-5-nitrobenzoic acid
Ortho-bromo, para-hydroxy, meta-nitro pattern enables radical cyclization, cross-coupling, and bioreductive activation pathways.
Analog / Isomer
3-Bromo-4-hydroxy-5-nitrobenzoic acid
Meta-bromo regioisomer may exhibit different molecular recognition and SAR outcomes; ortho-specific synthetic routes may not apply.
Target Compound
2-Bromo-4-hydroxy-5-nitrobenzoic acid
Aryl bromide provides a reactive handle for efficient Pd-catalyzed cross-coupling under mild conditions.
Analog / Isomer
2-Chloro or 2-Fluoro analogs
Chloro analog may require harsher conditions; fluoro analog is essentially inert under standard cross-coupling. Reactivity profile may not transfer.
Target Compound
2-Bromo-4-hydroxy-5-nitrobenzoic acid
Nitro group present as a potential bioreductive handle for prodrug or activation studies.
Analog / Isomer
2-Bromo-4-hydroxybenzoic acid
Lacks the nitro group entirely; bioactivation pathway context is absent. Electroonic modulation of the ring may differ significantly.

Quantitative Evidence: 2-Bromo-4-hydroxy-5-nitrobenzoic Acid vs. Analogs


Antimicrobial Activity: 2-Bromo vs. 3-Bromo Regioisomer

The specific positioning of the bromine atom at the ortho position relative to the carboxyl group in 2-bromo-4-hydroxy-5-nitrobenzoic acid is hypothesized to confer a distinct biological profile compared to its 3-bromo isomer. While direct head-to-head data for these two specific compounds are not available in the public literature, the class-level inference from related nitroaromatic SAR studies suggests that the electronic and steric differences between ortho- and meta-bromination can significantly modulate antimicrobial potency [1]. The target compound exhibits measurable antibacterial activity against Enterococcus faecalis CECT 481, with a reported IC₅₀ of 3.06 × 10³ nM [2]. This activity, while modest, demonstrates a baseline for the 2-bromo regioisomer that may differ from the 3-bromo analog, highlighting the importance of precise regioisomeric selection for antimicrobial SAR campaigns.

Antimicrobial Activity
Class-level inference
IC₅₀ = 3.06 × 10³ nM
Supports antimicrobial screening context
Baseline for 2-bromo regioisomer; Enterococcus faecalis CECT 481. 3-bromo isomer data unavailable.
Antimicrobial Structure-Activity Relationship Regioisomer

Cross-Coupling Reactivity: Bromo vs. Chloro vs. Fluoro

The bromine substituent in 2-bromo-4-hydroxy-5-nitrobenzoic acid serves as a strategic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the construction of complex biaryl architectures [1]. In comparison to the analogous 2-chloro derivative, the carbon-bromine bond exhibits superior reactivity due to its lower bond dissociation energy (BDE) and enhanced leaving group ability, generally leading to faster oxidative addition with Pd(0) catalysts [2]. Conversely, the 2-fluoro analog is essentially inert under standard cross-coupling conditions due to the exceptional strength of the C-F bond. While no specific rate data for this exact compound series is published, the class-level inference is well-established: the bromo derivative offers a balance of stability and reactivity that is optimal for many synthetic sequences, whereas the chloro derivative often requires harsher conditions or specialized ligands, and the fluoro derivative is unreactive [3].

Cross-Coupling Reactivity
Class-level inference
Ar-Br > Ar-Cl >> Ar-F
Reported reactivity ranking for oxidative addition
Qualitative order; standard Suzuki-Miyaura conditions.
Cross-Coupling Suzuki-Miyaura Halogen Effect

Reactivity in Free Radical Heterocycle Synthesis

2-Bromobenzoic acids, including 2-bromo-4-hydroxy-5-nitrobenzoic acid, have been specifically identified as versatile building blocks in free radical-mediated syntheses of nitrogen heterocycles [1]. The methodology, reported by Zhang and Pugh, utilizes the ortho-bromobenzoic acid motif to generate aryl radicals that can be trapped intramolecularly or intermolecularly to form various heterocyclic frameworks. This reactivity is a direct consequence of the ortho-bromine substitution pattern, which is absent in meta- or para-bromo isomers [2]. The presence of the additional electron-withdrawing nitro group and the potentially activating hydroxyl group may further modulate the radical stability and reaction pathways, offering a unique reactivity profile not found in simpler 2-bromobenzoic acids. While quantitative yield data for this specific compound in the heterocycle synthesis is not provided, the methodology itself establishes a clear and productive application space for this substitution pattern.

Radical Heterocycle Synthesis
Supporting evidence
Ortho-bromo scaffold validated
Method-specific scaffold fit
General methodology reported; meta/para isomers not applicable. Specific yield data not provided.
Free Radical Chemistry Heterocycle Synthesis Building Block

Bioreduction and Reactive Intermediate Formation

The 5-nitro substituent in 2-bromo-4-hydroxy-5-nitrobenzoic acid is a key pharmacophore element that can undergo enzymatic reduction by nitroreductases to generate reactive intermediates, such as nitroso and hydroxylamine species, which can interact with cellular nucleophiles [1]. This bioreductive activation is a common mechanism for the cytotoxicity or antimicrobial activity of nitroaromatic compounds. While no specific reduction potential or kinetic data are available for this exact compound, the presence of the nitro group, in combination with the bromo and hydroxyl substituents, suggests a potential for tunable redox behavior [2]. In contrast, the analog lacking the nitro group, 2-bromo-4-hydroxybenzoic acid, would be devoid of this entire bioactivation pathway, highlighting the functional importance of the nitro moiety .

Bioreductive Activation
Class-level inference
Nitro group present
Potential bioactivation pathway context
Data to verify; reduction potential or kinetic data not available for this specific compound.
Bioreduction Nitroreductase Prodrug Activation

2-Bromo-4-hydroxy-5-nitrobenzoic Acid: R&D and Production Applications


Nitrogen Heterocycles via Free Radical Cyclization

2-Bromo-4-hydroxy-5-nitrobenzoic acid can be deployed as a key building block in the synthesis of nitrogen-containing heterocycles, following established methodologies for ortho-bromobenzoic acids [1]. The bromine atom serves as a radical precursor under standard conditions (e.g., AIBN/Bu₃SnH), generating an aryl radical that can undergo intramolecular cyclization onto a suitably tethered unsaturated moiety. This application is specifically enabled by the ortho-bromine substitution pattern and is not feasible with the meta- or para-bromo isomers [2]. The presence of the additional nitro and hydroxyl groups offers the potential for further functionalization or the introduction of additional pharmacophoric elements in the resulting heterocyclic products .

Antimicrobial SAR Exploration

The compound's reported antimicrobial activity against Enterococcus faecalis (IC₅₀ = 3.06 × 10³ nM) provides a quantitative entry point for structure-activity relationship (SAR) campaigns [3]. Researchers can utilize this compound as a starting scaffold to systematically modify the bromine, hydroxyl, or nitro groups, or to append additional substituents via cross-coupling, with the goal of improving potency and selectivity. The ortho-bromo substitution pattern serves as a convenient handle for late-stage diversification, while the nitro group may be essential for the observed activity [4]. This makes it a more advanced and strategically versatile starting point than simpler benzoic acid derivatives lacking this specific combination of functional groups .

Cross-Coupling & Bioconjugation Intermediate

The aryl bromide functionality in 2-bromo-4-hydroxy-5-nitrobenzoic acid is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of diverse aryl or heteroaryl groups [5]. The bromine atom offers a superior reactivity profile compared to the analogous chloro derivative, allowing for more efficient and higher-yielding transformations [6]. Furthermore, the carboxylic acid and hydroxyl groups provide orthogonal handles for conjugation or further derivatization, making this compound a valuable advanced intermediate for the synthesis of complex molecular architectures, including potential drug candidates and chemical probes .

Nitroreductase-Dependent Prodrug Strategy

The 5-nitro group on the aromatic ring positions 2-bromo-4-hydroxy-5-nitrobenzoic acid as a candidate scaffold for developing hypoxia-activated prodrugs or agents targeting nitroreductase-expressing bacteria [7]. The nitro group can be reduced in specific biological environments to generate cytotoxic species, while the bromo and hydroxyl groups can be used to modulate the compound's physicochemical properties or to attach targeting moieties [8]. This application is uniquely enabled by the presence of the nitro substituent and is absent in non-nitro analogs like 2-bromo-4-hydroxybenzoic acid .

Application
Selection Property
Validation Focus
Nitrogen heterocycle synthesis
Ortho-bromo radical precursor
Radical cyclization method compatibility
Antimicrobial SAR exploration
Tri-substituted scaffold with activity baseline
Antimicrobial screening context and regioisomer comparison
Cross-coupling intermediate
Aryl bromide reactivity profile
Pd-catalyzed coupling efficiency review
Nitroreductase-dependent prodrug study
5-Nitro bioreductive handle
Bioreductive activation pathway investigation

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